7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Description
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS: 1079742-66-7; molecular formula: C₁₀H₁₃BrClN as its hydrochloride salt) is a brominated tetrahydrobenzoazepine derivative. It features a seven-membered azepine ring fused to a benzene core, with a bromine substituent at the 7-position. This scaffold is synthetically tractable and modifiable, making it a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNFJSFIRKPMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676727 | |
| Record name | 7-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740842-86-8 | |
| Record name | 7-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=740842-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Precursors
The initial step typically involves the bromination of a suitable precursor such as 2-aminobenzophenone or related aromatic amines. Bromine or brominating agents (e.g., N-bromosuccinimide) are used under controlled conditions to introduce the bromine atom at the 7-position on the benzene ring.
- Reaction Conditions: Bromination is often performed in an inert solvent (e.g., dichloromethane or acetonitrile) at low temperature to avoid over-bromination.
- Challenges: Regioselectivity is critical to ensure bromination occurs specifically at the 7-position without affecting other positions or functional groups.
Cyclization to Form the Azepine Ring
Following bromination, cyclization is conducted under acidic conditions to close the diazepine ring, typically involving:
- Heating the brominated intermediate with acid catalysts (e.g., hydrochloric acid or polyphosphoric acid).
- The cyclization proceeds via intramolecular nucleophilic attack, forming the seven-membered ring.
Alternative Synthetic Strategies
Recent literature also describes alternative methods to construct tetrahydrobenzazepine scaffolds, which can be adapted for the brominated derivative:
- Intramolecular Friedel–Crafts reactions: Utilized for constructing benzazepine rings with high regio- and stereoselectivity.
- Aryne-mediated arylation: Coupling β-amino carbanions derived from benzazepines with arynes as a one-pot method to introduce substituents at specific positions.
- Asymmetric synthesis: Employing chiral auxiliaries or transition-metal catalysts (e.g., iridium complexes) to achieve enantiomerically pure tetrahydrobenzazepines.
Detailed Research Findings and Data
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Bromination | Bromine or N-bromosuccinimide (NBS), inert solvent, low temperature | Selective bromination at 7-position; regioselectivity critical to avoid polybromination. |
| Cyclization | Acidic conditions (HCl, polyphosphoric acid), heating | Formation of 7-bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine ring; yields optimized by temperature control. |
| Aryne-mediated arylation | β-amino carbanions + in situ generated arynes | One-pot synthesis of substituted benzazepines; adaptable for brominated derivatives. |
| Asymmetric synthesis | Chiral auxiliaries, Iridium catalysts, controlled solvents | High diastereoselectivity and enantiomeric purity; useful for stereochemical control. |
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify the benzazepine ring and bromine substitution pattern.
- Mass Spectrometry (MS): Molecular ion peak at m/z consistent with C₉H₁₁BrN₂ (molecular weight 227.10 g/mol).
- Infrared (IR) Spectroscopy: Characteristic C-Br stretching vibration around 550 cm⁻¹.
- Chromatographic Purification: Column chromatography or recrystallization to isolate the pure compound.
Challenges and Optimization Strategies
- Regioselectivity Control: Bromination must be carefully controlled to avoid substitution at undesired positions.
- Minimizing Side Reactions: Over-alkylation or polymerization can occur; reaction conditions must be finely tuned.
- Stereochemical Purity: Use of chiral catalysts or auxiliaries can optimize enantiomeric excess.
- Stability: The brominated compound is sensitive to moisture and light; storage under inert atmosphere at low temperature is recommended.
Industrial and Green Chemistry Considerations
- Industrial Scale-Up: Optimization focuses on maximizing yield and purity while minimizing hazardous waste.
- Green Chemistry Approaches:
- Use of greener solvents such as cyclopentyl methyl ether instead of chlorinated solvents.
- Catalytic bromination using NBS under visible-light photocatalysis to reduce waste.
- Continuous flow chemistry to enhance heat transfer and reduce solvent usage.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Bromination + Cyclization | Bromine/NBS, acid catalyst, heat | Straightforward, well-established | Regioselectivity challenges |
| Aryne-Mediated Arylation | β-amino carbanions + arynes | One-pot, versatile substitution | Requires specialized intermediates |
| Asymmetric Catalytic Synthesis | Chiral auxiliaries, Ir catalysts | High stereoselectivity | More complex, costly catalysts |
| One-Pot Multibond Formation | 2-iodoanilines, allylic trichloroacetimidates | Efficient, fewer steps | May need optimization for bromine |
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: Reduction reactions can be performed to remove the bromine atom, yielding the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Anti-anxiety Properties
Research indicates that derivatives of benzo[d]azepine compounds can act as selective serotonin receptor agonists. Specifically, compounds similar to 7-bromo-tetrahydro-benzo[d]azepines have been studied for their effects on the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders. These compounds may offer new therapeutic avenues for treating conditions such as depression and anxiety by modulating serotonin pathways .
1.2 Treatment of Gastrointestinal Disorders
Another promising application of 7-bromo-tetrahydro-benzo[d]azepines includes their use in treating gastrointestinal motility disorders. The modulation of serotonin receptors can influence gut motility, making these compounds candidates for further investigation in gastrointestinal therapies .
1.3 Neuroprotective Effects
Preliminary studies suggest that certain benzo[d]azepine derivatives exhibit neuroprotective effects, potentially offering benefits in neurodegenerative conditions such as Alzheimer's disease. The mechanisms may involve the inhibition of neuroinflammatory processes or the modulation of neurotransmitter systems .
Pharmacology
2.1 Pharmacokinetic Profiles
The pharmacokinetics of 7-bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine derivatives are crucial for their therapeutic efficacy. Studies have focused on their absorption, distribution, metabolism, and excretion (ADME) profiles to optimize formulations for clinical use. The compound's lipophilicity and ability to cross the blood-brain barrier are particularly important for central nervous system applications .
2.2 Synthesis and Derivative Development
The synthesis of this compound has been explored through various methods, including one-pot reactions that yield multiple derivatives with varying pharmacological profiles. This flexibility in synthesis allows researchers to tailor compounds for specific therapeutic targets .
Materials Science
3.1 Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been investigated for developing novel materials with enhanced properties such as thermal stability and mechanical strength. The compound's unique structure contributes to the formation of cross-linked networks that improve material performance .
3.2 Sensor Development
The electronic properties of benzo[d]azepine derivatives have opened avenues for their application in sensor technologies. Their ability to interact with various analytes makes them suitable candidates for developing chemical sensors that can detect specific biological or environmental substances .
Case Studies
Mechanism of Action
The mechanism by which 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom plays a crucial role in these interactions, influencing the compound's binding affinity and biological activity.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate certain enzymes involved in biochemical pathways.
Receptors: Can bind to specific receptors, modulating their activity.
Pathways: Influences various signaling pathways, leading to biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine are best contextualized against related benzoazepines and diazepines. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Analysis
Substitution Position Matters: The 7-bromo substitution in benzoazepines is linked to kinase inhibition (e.g., ALK), while 6-bromo analogues lack explicit activity data . 9-Bromo derivatives with carboxylic acid groups (e.g., C₁₁H₁₂BrNO₂) exhibit enhanced solubility (logP ~1.8) compared to the parent 7-bromo compound, making them more viable for aqueous formulations .
Ring Modifications Alter Bioactivity: Diazepinones (e.g., 7-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one) introduce rigidity via a ketone group, reducing cellular potency in kinase assays but improving metabolic stability . Chlorine-substituted variants (e.g., 7-chloro-6-(trifluoroethylamino) derivative) show selective agonism for 5-HT2c receptors, highlighting halogen-dependent pharmacological profiles .
Physicochemical and Synthetic Considerations: The benzyloxy-substituted analogue (C₁₇H₁₉NO) has a higher logP (~4.1), favoring blood-brain barrier penetration but complicating aqueous solubility . Commercial availability varies: The 7-bromo derivative is supplied by >15 global vendors (e.g., CymitQuimica, Fluorochem), while 6-bromo and 9-bromo derivatives are less accessible .
Biological Activity
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a brominated heterocyclic compound belonging to the class of benzoazepines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The presence of the bromine atom at the 7-position significantly influences its chemical properties and reactivity.
- Molecular Formula : C10H12BrN
- CAS Number : 321435-99-8
- IUPAC Name : this compound
- Physical Form : White solid
- Purity : 96% .
The biological activity of this compound is primarily mediated through its interactions with various molecular targets:
- Receptors : It can bind to specific receptors, modulating their activity. Notably, it has been studied for its interaction with serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .
- Enzymatic Activity : The compound may inhibit or activate certain enzymes involved in biochemical pathways, influencing cellular signaling and metabolic processes .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have demonstrated that derivatives of benzoazepines can inhibit the proliferation of various cancer cell lines. For instance:
- Compounds structurally related to this compound have shown promising results against human cancer cell lines such as HeLa and MDA-MB-231 .
- The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders:
- Research has indicated that it may possess anxiolytic and antidepressant-like effects by modulating serotonergic pathways .
Case Studies and Research Findings
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies to explore the pharmacological potential of this compound?
- Methodological Answer : Synthesize analogs with substitutions at the 2-, 3-, and 5-positions. Test in vitro activity against target receptors (e.g., dopamine D₂ or serotonin 5-HT₁A) using radioligand displacement assays. Corrogate data with computational QSAR models (e.g., CoMFA or machine learning). Prioritize derivatives with >10-fold selectivity and low nM potency. Validate in vivo using rodent models for target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
